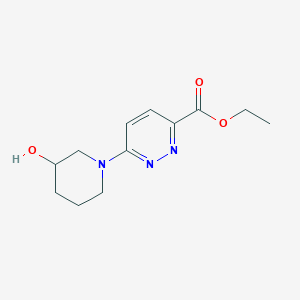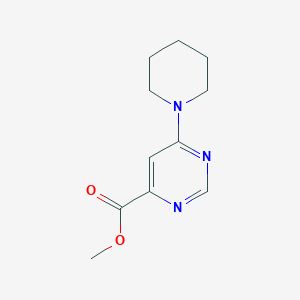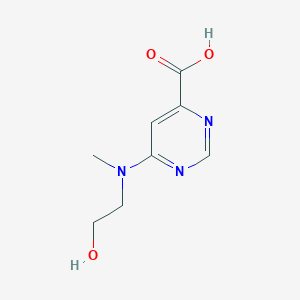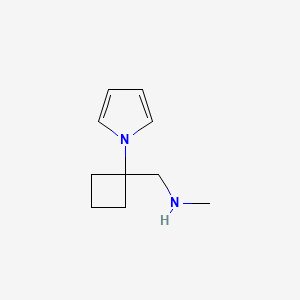
4,4-difluoro-N,2,2-trimethylbutan-1-amine
Descripción general
Descripción
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is a chemical compound with the molecular formula C_7H_15F_2N It is characterized by the presence of two fluorine atoms on the fourth carbon of the butane chain and a nitrogen atom attached to the first carbon, which is also substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N,2,2-trimethylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluorobutan-1-ol.
Amination Reaction: The precursor undergoes an amination reaction, where the hydroxyl group is replaced by an amine group. This can be achieved using reagents like ammonia or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Methylation: The resulting amine is then methylated to introduce the three methyl groups at the nitrogen atom. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-N,2,2-trimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can lead to the formation of amines with fewer fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amides, nitriles.
Reduction Products: Amines with fewer fluorine atoms.
Substitution Products: Compounds with different functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
4,4-Difluoro-N,2,2-trimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is unique due to its specific structural features, including the presence of fluorine atoms and the trimethylated amine group. Similar compounds may include other fluorinated amines or derivatives of butane with different functional groups. These compounds may have different reactivity and applications based on their structural differences.
Comparación Con Compuestos Similares
4,4-Difluorobutan-1-amine
N,2,2,6,6-Tetramethylheptan-1-amine
4,4-Difluoro-N-methylbutan-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4,4-difluoro-N,2,2-trimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-7(2,5-10-3)4-6(8)9/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBOWUVKKXKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)



